2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Description
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H12Cl2FN5S and its molecular weight is 420.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of similar compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involves cyclization processes and results in structures forming inversion dimers via hydrogen bonds and π-stacking interactions (Repich et al., 2017).
Herbicidal Activity
- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Potential in Anticancer Therapy
- Triazolopyrimidines like 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-amine show promise as anticancer agents. They exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro without binding competitively with paclitaxel (Zhang et al., 2007).
Activity Against Serotonin Receptors
- 3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrate high affinity in binding assays and inhibit functional cellular responses to serotonin (Ivachtchenko et al., 2010).
Anticonvulsant Properties
- Synthesized triazolopyrimidines, such as 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives, exhibit promising anticonvulsant properties (Divate & Dhongade-Desai, 2014).
Antimalarial Effects
- Certain triazolopyrimidines display antimalarial activity against specific strains in animal models (Werbel, Elslager, & Chu, 1973).
Antimicrobial and Antioxidant Activities
- Some triazolopyrimidines, such as 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, demonstrate significant antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).
Affinity Towards Adenosine Receptors
- 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines exhibit high affinity towards A1 adenosine receptors, indicating potential therapeutic applications (Betti et al., 1998).
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN5S/c19-11-6-4-10(5-7-11)12-8-23-17-24-18(25-26(17)16(12)22)27-9-13-14(20)2-1-3-15(13)21/h1-8H,9,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPWGUXMDKNPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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